REACTION_CXSMILES
|
[N:1]1([CH2:6][CH:7]2[CH:12](O)[C:11]3[CH:14]=[C:15]([C:18]([OH:20])=[O:19])[CH:16]=[CH:17][C:10]=3[O:9][CH2:8]2)[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[NH4+]>C(O)(=O)C.S(=O)(=O)(O)O>[N:1]1([CH2:6][C:7]2[CH2:8][O:9][C:10]3[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][C:11]=3[CH:12]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|
|
Name
|
3,4-dihydro-3(1H-imidazol-1-ylmethyl)-4-hydroxy-2H-1-benzopyran-6-carboxylic acid
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC1COC2=C(C1O)C=C(C=C2)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The resulting residue is treated with ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC=1COC2=C(C1)C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |